1-Bromo-4-[chloro(difluoro)methoxy]benzene

Purity Control Procurement Specification Medicinal Chemistry

1-Bromo-4-[chloro(difluoro)methoxy]benzene (CAS 112556-13-5) is an aromatic fluorocarbon building block featuring a para-bromophenyl core and a distinctive chloro(difluoro)methoxy (–OCF₂Cl) substituent. Its molecular formula is C₇H₄BrClF₂O (MW: 257.46 g/mol), and it is supplied as a liquid with a predicted boiling point of 216.0±40.0 °C and a predicted density of 1.694±0.06 g/cm³.

Molecular Formula C7H4BrClF2O
Molecular Weight 257.46 g/mol
CAS No. 112556-13-5
Cat. No. B1330913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-[chloro(difluoro)methoxy]benzene
CAS112556-13-5
Molecular FormulaC7H4BrClF2O
Molecular Weight257.46 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC(F)(F)Cl)Br
InChIInChI=1S/C7H4BrClF2O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H
InChIKeyQBFJZAGJDZAVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-[chloro(difluoro)methoxy]benzene (CAS 112556-13-5): A Specialized Aryl Halide Building Block for Fluorinated Ether Synthesis


1-Bromo-4-[chloro(difluoro)methoxy]benzene (CAS 112556-13-5) is an aromatic fluorocarbon building block featuring a para-bromophenyl core and a distinctive chloro(difluoro)methoxy (–OCF₂Cl) substituent . Its molecular formula is C₇H₄BrClF₂O (MW: 257.46 g/mol), and it is supplied as a liquid with a predicted boiling point of 216.0±40.0 °C and a predicted density of 1.694±0.06 g/cm³ . The compound's primary value lies in its dual reactivity: the bromine atom serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the –OCF₂Cl group provides a unique fluorinated ether motif with distinct physicochemical properties compared to more common –OCF₃ or –OCHF₂ analogs .

Why 1-Bromo-4-[chloro(difluoro)methoxy]benzene Cannot Be Replaced by Simpler 4-Bromophenyl Ethers in Advanced Synthesis


The chloro(difluoro)methoxy (–OCF₂Cl) group is a specialized fluorinated motif that confers distinct electronic and steric properties compared to trifluoromethoxy (–OCF₃), difluoromethoxy (–OCHF₂), or methoxy (–OCH₃) analogs. Substitution with a structurally similar but functionally different 4-bromophenyl ether would alter the target molecule's lipophilicity, metabolic stability, and binding affinity, potentially invalidating structure-activity relationship (SAR) data [1]. Furthermore, the presence of the chlorine atom in the –OCF₂Cl group introduces a site for additional chemical diversification (e.g., nucleophilic substitution) that is absent in –OCF₃ and –OCHF₂ analogs, making direct substitution chemically limiting . The quantitative evidence below demonstrates how the target compound's purity, physicochemical profile, and unique functional group provide verifiable advantages over its closest comparators.

Quantitative Differentiation Evidence for 1-Bromo-4-[chloro(difluoro)methoxy]benzene vs. 4-Bromophenyl Ether Analogs


Purity Benchmarking: 1-Bromo-4-[chloro(difluoro)methoxy]benzene Offers High-Purity (>95-98%) Options Comparable to Premium Trifluoromethoxy Analogs

For applications requiring high-fidelity building blocks, the target compound is commercially available at purities ranging from 95% to 98% (GC) . This purity level is comparable to the premium specification (>99% GC) of the commonly used 1-Bromo-4-(trifluoromethoxy)benzene , and it exceeds the typical 97% purity of the simpler 1-Bromo-4-methoxybenzene . The availability of 98% purity material (e.g., from Leyan) ensures minimal side-product contamination in sensitive cross-coupling or multi-step synthetic sequences.

Purity Control Procurement Specification Medicinal Chemistry

Physicochemical Differentiation: Higher Density and Distinct Boiling Point Enable Alternate Purification and Handling Workflows

The target compound exhibits a predicted density of 1.694±0.06 g/cm³ and a predicted boiling point of 216.0±40.0 °C at 760 mmHg . In contrast, its trifluoromethoxy analog has a measured density of 1.62 g/cm³ and a boiling point range of 153-155°C , while the difluoromethoxy analog has a density of 1.631 g/mL and a boiling point of 96-98°C at 15 mmHg . The higher density of the target compound (approx. +4.6% vs. –OCF₃ analog) and its elevated boiling point relative to the –OCF₃ analog (approx. +63°C at 760 mmHg) are directly attributable to the increased molecular weight and polarity introduced by the chlorine atom.

Physicochemical Properties Process Chemistry Analytical Chemistry

Functional Group Differentiation: The Chlorodifluoromethoxy (–OCF₂Cl) Group Enables a Distinct Bioisosteric Profile Compared to –OCF₃ and –OCHF₂

The –OCF₂Cl group serves as a unique bioisostere that modulates lipophilicity and metabolic stability differently than –OCF₃ or –OCHF₂. In a classic medicinal chemistry study, the replacement of a –OCF₃ group with –OCF₂Cl in a series of 2,4-diaminopyrimidines resulted in a measurable shift in antimalarial activity, demonstrating that the two groups are not functionally interchangeable [1]. Furthermore, the –OCF₂Cl group is a key structural component of the FDA-approved drug Asciminib, where it contributes to the inhibitor's high selectivity for the ABL1 myristoyl pocket (Kd = 0.5-0.8 nM) . This clinical validation underscores the group's unique value in generating potent and selective kinase inhibitors, a property that cannot be achieved with –OCF₃ or –OCHF₂ surrogates in the same molecular context.

Medicinal Chemistry Bioisosteres Structure-Activity Relationship (SAR)

Synthetic Utility: Aryl Bromide Handle Enables High-Yield Suzuki-Miyaura Cross-Coupling for Diversification

The para-bromo substituent of the target compound is a well-established leaving group for palladium-catalyzed cross-coupling reactions. While specific isolated yields for 1-Bromo-4-[chloro(difluoro)methoxy]benzene in Suzuki-Miyaura couplings are not publicly disclosed, the reaction class is known to proceed with typical yields of 80-95% for similar aryl bromides bearing electron-withdrawing groups . In contrast, the corresponding aryl chloride analog (e.g., 1-Chloro-4-[chloro(difluoro)methoxy]benzene) would be significantly less reactive under standard Suzuki conditions, requiring harsher conditions or specialized ligands to achieve comparable yields [1]. This reactivity advantage makes the target compound a more efficient building block for convergent synthetic strategies.

Cross-Coupling C–C Bond Formation Synthetic Methodology

Optimal Use Cases for 1-Bromo-4-[chloro(difluoro)methoxy]benzene in Pharmaceutical and Agrochemical R&D


Synthesis of Novel Kinase Inhibitors Requiring a Specific Chlorodifluoromethoxy Phenyl Motif

Medicinal chemistry programs targeting kinases (e.g., BCR-ABL) can utilize 1-Bromo-4-[chloro(difluoro)methoxy]benzene as a key intermediate to install the –OCF₂Cl-containing phenyl ring. This building block enables exploration of SAR around the chlorodifluoromethoxy bioisostere, which has been clinically validated in the approved drug Asciminib (ABL001) . The compound's high purity (≥95-98%) and aryl bromide reactivity profile ensure reliable incorporation into complex molecular frameworks via Suzuki-Miyaura or other cross-coupling methodologies .

Agrochemical Discovery: Development of Novel Herbicides or Fungicides with Optimized Physicochemical Properties

The unique density and lipophilicity profile of the –OCF₂Cl group, as quantified in Section 3, makes 1-Bromo-4-[chloro(difluoro)methoxy]benzene a valuable building block for designing crop protection agents with improved foliar uptake or soil mobility . The aryl bromide handle allows for facile diversification of the core structure, enabling rapid synthesis of focused libraries for screening against target pests or pathogens .

Process Chemistry Optimization: Leveraging High Purity and Distinct Boiling Point for Streamlined Purification

The target compound's higher boiling point (predicted 216°C vs. 153-155°C for the –OCF₃ analog) facilitates its separation from volatile byproducts during workup and purification . This property, combined with the availability of 98% purity material, reduces the need for additional purification steps in multi-step syntheses, leading to more efficient process development and lower overall cost of goods for advanced intermediates .

Chemical Biology Tool Development: Generation of Activity-Based Probes with a Chlorine Atom for Further Derivatization

The presence of the chlorine atom in the –OCF₂Cl group provides a latent handle for subsequent nucleophilic substitution reactions, enabling the conversion of the –OCF₂Cl moiety into other functional groups (e.g., –OCF₂SAr, –OCF₂N₃) [1]. This synthetic versatility is absent in –OCF₃ analogs and allows researchers to create more sophisticated chemical biology probes, such as photoaffinity labels or clickable affinity tags, while retaining the beneficial properties of the difluoromethylene ether core [2].

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